molecular formula C22H21N3O6S B4092159 N-{4-[(4-ethoxyphenyl)sulfamoyl]phenyl}-2-(2-nitrophenyl)acetamide

N-{4-[(4-ethoxyphenyl)sulfamoyl]phenyl}-2-(2-nitrophenyl)acetamide

Cat. No.: B4092159
M. Wt: 455.5 g/mol
InChI Key: ARYCSENZWVECEE-UHFFFAOYSA-N
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Description

N-{4-[(4-ethoxyphenyl)sulfamoyl]phenyl}-2-(2-nitrophenyl)acetamide is a complex organic compound with a molecular formula of C16H18N2O4S This compound is known for its unique structural features, which include an ethoxyphenyl group, a sulfamoyl group, and a nitrophenyl group

Properties

IUPAC Name

N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-2-(2-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O6S/c1-2-31-19-11-7-18(8-12-19)24-32(29,30)20-13-9-17(10-14-20)23-22(26)15-16-5-3-4-6-21(16)25(27)28/h3-14,24H,2,15H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARYCSENZWVECEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CC3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(4-ethoxyphenyl)sulfamoyl]phenyl}-2-(2-nitrophenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Ethoxyphenyl Sulfamoyl Intermediate: This step involves the reaction of 4-ethoxyaniline with chlorosulfonic acid to form 4-ethoxyphenylsulfonamide.

    Coupling with 2-Nitrophenyl Acetic Acid: The intermediate is then coupled with 2-nitrophenyl acetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(4-ethoxyphenyl)sulfamoyl]phenyl}-2-(2-nitrophenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group under mild conditions using reducing agents like hydrogen gas and palladium on carbon (Pd/C).

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Sodium ethoxide (NaOEt) or other nucleophiles in an aprotic solvent like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-{4-[(4-ethoxyphenyl)sulfamoyl]phenyl}-2-(2-nitrophenyl)acetamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-{4-[(4-ethoxyphenyl)sulfamoyl]phenyl}-2-(2-nitrophenyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access. Additionally, the nitrophenyl group can participate in redox reactions, influencing cellular oxidative stress pathways.

Comparison with Similar Compounds

Similar Compounds

    N-{4-[(4-ethoxyphenyl)sulfamoyl]phenyl}acetamide: Similar structure but lacks the nitrophenyl group.

    N-{4-[(4-ethoxyphenyl)sulfamoyl]phenyl}-2-naphthalenesulfonamide: Contains a naphthalenesulfonamide group instead of the nitrophenyl group.

Uniqueness

N-{4-[(4-ethoxyphenyl)sulfamoyl]phenyl}-2-(2-nitrophenyl)acetamide is unique due to the presence of both the sulfamoyl and nitrophenyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{4-[(4-ethoxyphenyl)sulfamoyl]phenyl}-2-(2-nitrophenyl)acetamide
Reactant of Route 2
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N-{4-[(4-ethoxyphenyl)sulfamoyl]phenyl}-2-(2-nitrophenyl)acetamide

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